Cas no 828254-17-7 ((R,S)-2-Isobutyl-3-(boc-amino)propanoic acid)

(R,S)-2-Isobutyl-3-(boc-amino)propanoic acid structure
828254-17-7 structure
Produktname:(R,S)-2-Isobutyl-3-(boc-amino)propanoic acid
CAS-Nr.:828254-17-7
MF:C12H23NO4
MW:245.315324068069
MDL:MFCD11973912
CID:682126
PubChem ID:12112523

(R,S)-2-Isobutyl-3-(boc-amino)propanoic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Pentanoic acid,2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-methyl-
    • (R,S)-2-Isobutyl-3-(boc-aMino)propanoic acid
    • 2-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-4-methylpentanoic acid (ACI)
    • 2-([[(tert-Butoxy)carbonyl]amino]methyl)-4-methylpentanoic acid
    • 2-[(Boc-amino)methyl]-4-methyl-pentanoic acid
    • 2-Isobutyl-3-(Boc-amino)propionic acid
    • 828254-17-7
    • (R,S)-2-Isobutyl-3-(boc-amino)propanoicacid
    • (2S)-2-({[(tert-butoxy)carbonyl]amino}methyl)-4-methylpentanoic acid
    • MFCD07372886
    • Z1332918989
    • 2-isobutyl-3-(Boc-amino)propanoic acid
    • 2-({[(tert-butoxy)carbonyl]amino}methyl)-4-methylpentanoic acid
    • AB35736
    • AKOS017512484
    • 4-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid
    • (S)-2-(TERT-BUTOXYCARBONYLAMINO-METHYL)-4-METHYL-PENTANOIC ACID
    • DS-022029
    • (S)-N-Boc-2-(aminomethyl)-4-methylpentanoic Acid
    • MFCD11973912
    • 2-{[(TERT-BUTOXYCARBONYL)AMINO]METHYL}-4-METHYLPENTANOIC ACID
    • SCHEMBL16798225
    • AS-17238
    • SY030850
    • 2-(([(TERT-BUTOXY)CARBONYL]AMINO)METHYL)-4-METHYLPENTANOIC ACID
    • D97601
    • AB35739
    • CS-0154069
    • WWKOREWJYZNXDX-UHFFFAOYSA-N
    • EN300-104283
    • N-Boc-3-amino-2-isobutyl-propionic acid
    • (R,S)-2-Isobutyl-3-(boc-amino)propanoic acid
    • MDL: MFCD11973912
    • Inchi: 1S/C12H23NO4/c1-8(2)6-9(10(14)15)7-13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)
    • InChI-Schlüssel: WWKOREWJYZNXDX-UHFFFAOYSA-N
    • Lächelt: O=C(NCC(CC(C)C)C(O)=O)OC(C)(C)C

Berechnete Eigenschaften

  • Genaue Masse: 245.16270821g/mol
  • Monoisotopenmasse: 245.16270821g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 17
  • Anzahl drehbarer Bindungen: 8
  • Komplexität: 268
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 1
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topologische Polaroberfläche: 75.6Ų

(R,S)-2-Isobutyl-3-(boc-amino)propanoic acid Sicherheitsinformationen

(R,S)-2-Isobutyl-3-(boc-amino)propanoic acid Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
eNovation Chemicals LLC
Y1200289-1g
(R,S)-2-Isobutyl-3-(boc-amino)propanoic acid
828254-17-7 95%
1g
$660 2024-07-23
Enamine
EN300-104283-0.1g
2-({[(tert-butoxy)carbonyl]amino}methyl)-4-methylpentanoic acid
828254-17-7 95%
0.1g
$161.0 2023-10-28
Enamine
EN300-104283-1.0g
2-({[(tert-butoxy)carbonyl]amino}methyl)-4-methylpentanoic acid
828254-17-7 95%
1g
$464.0 2023-05-26
TRC
I789003-10mg
(R,S)-2-Isobutyl-3-(boc-amino)propanoic acid
828254-17-7
10mg
$115.00 2023-05-18
Enamine
EN300-104283-2.5g
2-({[(tert-butoxy)carbonyl]amino}methyl)-4-methylpentanoic acid
828254-17-7 95%
2.5g
$847.0 2023-10-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X47065-250mg
(R,S)-2-Isobutyl-3-(boc-amino)propanoic acid
828254-17-7 95%
250mg
¥213.0 2024-07-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GN703-50mg
(R,S)-2-Isobutyl-3-(boc-amino)propanoic acid
828254-17-7 95%
50mg
455.0CNY 2021-08-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X47065-1g
(R,S)-2-Isobutyl-3-(boc-amino)propanoic acid
828254-17-7 95%
1g
¥843.0 2024-07-18
Enamine
EN300-104283-10.0g
2-({[(tert-butoxy)carbonyl]amino}methyl)-4-methylpentanoic acid
828254-17-7 95%
10g
$2760.0 2023-05-26
eNovation Chemicals LLC
D759369-1g
(R,S)-2-Isobutyl-3-(boc-aMino)propanoic acid
828254-17-7 95%
1g
$565 2023-09-04

(R,S)-2-Isobutyl-3-(boc-amino)propanoic acid Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium nitrite ,  Sodium bromide ,  Sulfuric acid Solvents: Water ;  1 h, 0 °C; 0 °C → rt; 6 h, rt
2.1 Catalysts: Sulfuric acid Solvents: Methanol ;  1 h, reflux
3.1 Reagents: Zinc Catalysts: 1,2-Dibromoethane Solvents: Dimethoxymethane ;  reflux
3.2 15 min, rt
3.3 1.5 h, rt
3.4 Reagents: Ammonium chloride Solvents: Water ;  rt
3.5 Reagents: Trifluoroacetic acid Solvents: Ethylamine ;  rt
4.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ,  Tetrahydrofuran ;  rt
4.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  1 - 3 h, rt
4.3 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ;  5 h, rt
4.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, 0 °C
Referenz
Efficient Synthesis of β2-Amino Acid by Homologation of α-Amino Acids Involving the Reformatsky Reaction and Mannich-Type Iminium Electrophile
Moumne, Roba; et al, Journal of Organic Chemistry, 2006, 71(8), 3332-3334

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Zinc Catalysts: 1,2-Dibromoethane Solvents: Dimethoxymethane ;  reflux
1.2 15 min, rt
1.3 1.5 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ;  rt
1.5 Reagents: Trifluoroacetic acid Solvents: Ethylamine ;  rt
2.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ,  Tetrahydrofuran ;  rt
2.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  1 - 3 h, rt
2.3 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ;  5 h, rt
2.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, 0 °C
Referenz
Efficient Synthesis of β2-Amino Acid by Homologation of α-Amino Acids Involving the Reformatsky Reaction and Mannich-Type Iminium Electrophile
Moumne, Roba; et al, Journal of Organic Chemistry, 2006, 71(8), 3332-3334

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Catalysts: Sulfuric acid Solvents: Methanol ;  1 h, reflux
2.1 Reagents: Zinc Catalysts: 1,2-Dibromoethane Solvents: Dimethoxymethane ;  reflux
2.2 15 min, rt
2.3 1.5 h, rt
2.4 Reagents: Ammonium chloride Solvents: Water ;  rt
2.5 Reagents: Trifluoroacetic acid Solvents: Ethylamine ;  rt
3.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ,  Tetrahydrofuran ;  rt
3.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  1 - 3 h, rt
3.3 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ;  5 h, rt
3.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, 0 °C
Referenz
Efficient Synthesis of β2-Amino Acid by Homologation of α-Amino Acids Involving the Reformatsky Reaction and Mannich-Type Iminium Electrophile
Moumne, Roba; et al, Journal of Organic Chemistry, 2006, 71(8), 3332-3334

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Catalysts: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  40 min, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referenz
Beta amino acid-modified and fluorescently labeled kisspeptin analogues with potent KISS1R activity
Camerino, M. A.; et al, Journal of Peptide Science, 2016, 22(6), 406-414

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Cobalt chloride (CoCl2) ,  Sodium borohydride Solvents: Methanol ;  rt → 0 °C; 2 h, 0 °C; 0 °C → rt; 16 - 24 h, rt
1.2 Reagents: Diethylenetriamine ;  30 min, rt
2.1 Catalysts: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  40 min, 100 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referenz
Beta amino acid-modified and fluorescently labeled kisspeptin analogues with potent KISS1R activity
Camerino, M. A.; et al, Journal of Peptide Science, 2016, 22(6), 406-414

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ,  Tetrahydrofuran ;  rt
1.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  1 - 3 h, rt
1.3 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ;  5 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, 0 °C
Referenz
Efficient Synthesis of β2-Amino Acid by Homologation of α-Amino Acids Involving the Reformatsky Reaction and Mannich-Type Iminium Electrophile
Moumne, Roba; et al, Journal of Organic Chemistry, 2006, 71(8), 3332-3334

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Catalysts: Piperidine Solvents: Methanol ;  16 h, reflux
2.1 Reagents: Cobalt chloride (CoCl2) ,  Sodium borohydride Solvents: Methanol ;  rt → 0 °C; 2 h, 0 °C; 0 °C → rt; 16 - 24 h, rt
2.2 Reagents: Diethylenetriamine ;  30 min, rt
3.1 Catalysts: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  40 min, 100 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referenz
Beta amino acid-modified and fluorescently labeled kisspeptin analogues with potent KISS1R activity
Camerino, M. A.; et al, Journal of Peptide Science, 2016, 22(6), 406-414

(R,S)-2-Isobutyl-3-(boc-amino)propanoic acid Raw materials

(R,S)-2-Isobutyl-3-(boc-amino)propanoic acid Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:828254-17-7)(R,S)-2-Isobutyl-3-(boc-amino)propanoic acid
A917440
Reinheit:99%
Menge:1g
Preis ($):388.0